Ethyl 4-[(5-chloro-2-methyl-1,3-benzothiazol-6-yl)amino]-4-oxobutanoate
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Overview
Description
Ethyl 4-[(5-chloro-2-methyl-1,3-benzothiazol-6-yl)amino]-4-oxobutanoate is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(5-chloro-2-methyl-1,3-benzothiazol-6-yl)amino]-4-oxobutanoate typically involves the condensation of 5-chloro-2-methyl-1,3-benzothiazole with ethyl 4-oxobutanoate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(5-chloro-2-methyl-1,3-benzothiazol-6-yl)amino]-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
Ethyl 4-[(5-chloro-2-methyl-1,3-benzothiazol-6-yl)amino]-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of Ethyl 4-[(5-chloro-2-methyl-1,3-benzothiazol-6-yl)amino]-4-oxobutanoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The benzothiazole moiety plays a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
6-Chlorobenzothiazole: Similar in structure but lacks the ethyl 4-oxobutanoate moiety, which imparts unique properties to Ethyl 4-[(5-chloro-2-methyl-1,3-benzothiazol-6-yl)amino]-4-oxobutanoate.
Uniqueness
This compound is unique due to the presence of the ethyl 4-oxobutanoate group, which enhances its solubility and bioavailability. This structural feature also allows for more diverse chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
ethyl 4-[(5-chloro-2-methyl-1,3-benzothiazol-6-yl)amino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S/c1-3-20-14(19)5-4-13(18)17-10-7-12-11(6-9(10)15)16-8(2)21-12/h6-7H,3-5H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMYFSXDJLKSCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=C(C=C2C(=C1)SC(=N2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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